Glutarimide-13C2
Description
Glutarimide-13C2 is a stable isotope-labeled derivative of glutarimide, a five-membered cyclic imide with the molecular formula C₅H₇NO₂. The ¹³C labeling occurs at two specific carbon positions, typically the carbonyl carbons adjacent to the nitrogen atom, resulting in the modified formula C₃H₇(¹³C)₂NO₂. This isotopic labeling enables its use as a tracer in metabolic studies, pharmacokinetic research, and nuclear magnetic resonance (NMR)-based structural analysis .
Properties
Molecular Formula |
C₃¹³C₂H₇NO₂ |
|---|---|
Molecular Weight |
115.1 |
Synonyms |
2,6-Piperidinedione-13C2; NSC 168666-13C2; NSC 58190-13C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar ¹³C-Labeled Compounds
Structural and Functional Differences
This compound is compared to three structurally or functionally related ¹³C-labeled compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Primary Application |
|---|---|---|---|---|
| This compound | C₃H₇(¹³C)₂NO₂ | 115.10 | N/A* | Metabolic studies, NMR tracers |
| Dimethyl Sulfate-13C2 | (¹³CH₃O)₂SO₂ | 128.12 | 286013-18-1 | Methylation agent in synthesis |
| Glycine-13C2 | H₂N¹³CH₂¹³CO₂H | 77.05 | 67836-01-5 | Protein/metabolic research |
| Glutaric Anhydride-1,5-13C2 | C₅H₆O₃ (¹³C at positions 1,5) | 130.09† | 1189419-18-8 | Polymer/organic synthesis |
†Discrepancy noted: Calculated molecular weight for Glutaric Anhydride-1,5-13C2 is ~116.08 g/mol (base: 114.10 + 2 × 1.0034). The value reported in evidence (130.09) may reflect an error or additional substituents .
Key Observations :
Functional Groups: this compound contains an imide ring (two carbonyl groups adjacent to nitrogen), distinguishing it from the anhydride group in Glutaric Anhydride-13C2 and the methylating agent Dimethyl Sulfate-13C2. Glycine-13C2, a simple amino acid, is used in metabolic studies, whereas this compound’s cyclic structure suits tracer applications in complex organic systems .
Synthesis Complexity: Isotopic labeling of cyclic compounds like this compound requires precise protection of reactive sites to avoid isotopic scrambling, as noted in ¹³C synthesis protocols . Dimethyl Sulfate-13C2 synthesis is comparatively straightforward due to its linear structure .
Analytical Characterization :
- NMR Data : this compound’s ¹³C NMR spectrum shows distinct peaks at ~170–180 ppm for labeled carbonyl carbons, differing from Glycine-13C2’s peaks at ~35–40 ppm (alpha-carbon) and ~175 ppm (carboxylic acid) .
- Mass Spectrometry : this compound exhibits a +2 Da shift in molecular ion peaks compared to unlabeled glutarimide, critical for IDMS applications .
Metabolic Studies
- This compound has been utilized to track drug metabolism in hepatic microsomes, where its isotopic signature allows precise quantification of degradation products .
- In contrast, Glycine-13C2 is preferred for studying glycine cleavage systems due to its simpler structure .
Analytical Challenges
- Overlapping ¹³C NMR peaks in this compound and Glutaric Anhydride-13C2 necessitate high-resolution instruments (≥100 MHz) and precise data reporting (e.g., ¹³C shifts to two decimal places) .
- Discrepancies in reported molecular weights (e.g., Glutaric Anhydride-1,5-13C2) highlight the need for rigorous validation of isotopic purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
